Cycloheptyl-[2-(3-methyl-1,2-oxazol-5-yl)pyrrolidin-1-yl]methanone
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Overview
Description
Cycloheptyl-[2-(3-methyl-1,2-oxazol-5-yl)pyrrolidin-1-yl]methanone is a complex organic compound featuring a cycloheptyl group, a pyrrolidine ring, and an oxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cycloheptyl-[2-(3-methyl-1,2-oxazol-5-yl)pyrrolidin-1-yl]methanone typically involves multi-step organic synthesisCommon reagents used in these steps include various alkylating agents, oxidizing agents, and catalysts to facilitate ring formation and functional group transformations .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
Cycloheptyl-[2-(3-methyl-1,2-oxazol-5-yl)pyrrolidin-1-yl]methanone can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups, potentially altering the compound’s biological properties .
Scientific Research Applications
Cycloheptyl-[2-(3-methyl-1,2-oxazol-5-yl)pyrrolidin-1-yl]methanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of Cycloheptyl-[2-(3-methyl-1,2-oxazol-5-yl)pyrrolidin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole and pyrrolidine rings may facilitate binding to these targets, potentially inhibiting or modulating their activity. This interaction can trigger various cellular pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxazole and pyrrolidine derivatives, such as:
Aleglitazar: An antidiabetic agent with an oxazole moiety.
Ditazole: A platelet aggregation inhibitor containing an oxazole ring.
Mubritinib: A tyrosine kinase inhibitor with an oxazole structure.
Uniqueness
Cycloheptyl-[2-(3-methyl-1,2-oxazol-5-yl)pyrrolidin-1-yl]methanone is unique due to the combination of its cycloheptyl group, oxazole ring, and pyrrolidine moiety. This unique structure may confer specific biological activities and pharmacokinetic properties that distinguish it from other similar compounds .
Properties
IUPAC Name |
cycloheptyl-[2-(3-methyl-1,2-oxazol-5-yl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-12-11-15(20-17-12)14-9-6-10-18(14)16(19)13-7-4-2-3-5-8-13/h11,13-14H,2-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADCLNAAAKOKRPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C2CCCN2C(=O)C3CCCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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